Gingerenone A is a natural product found in Zingiber officinale with data available.
Gingerenone A
CAS No.: 128700-97-0
Cat. No.: VC0519493
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128700-97-0 |
---|---|
Molecular Formula | C21H24O5 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | (E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |
Standard InChI | InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ |
Standard InChI Key | FWDXZNKYDTXGOT-GQCTYLIASA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O |
SMILES | COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES | COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
Appearance | Solid powder |
Introduction
Chemical Profile and Sources of Gingerenone A
Gingerenone A (C₂₁H₂₄O₅; molecular weight: 356.4 g/mol) is a polyphenolic compound characterized by a diarylheptanoid skeleton with two aromatic rings connected by a seven-carbon chain . Its IUPAC name, (E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one, reflects the presence of methoxy and hydroxyl groups critical for its bioactivity . The compound is sparingly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL .
In ginger rhizomes, Gingerenone A exists alongside structurally related compounds like 6-shogaol and 6-gingerol, though it exhibits distinct biological effects . Extraction protocols typically involve ethanol or methanol solvents, followed by chromatographic purification .
Mechanisms of Action: Senolytic, Anti-Cancer, and Metabolic Effects
Senolytic Activity and Senescence Suppression
Gingerenone A selectively eliminates senescent cells—dysfunctional cells linked to aging and age-related diseases—by inducing apoptosis through caspase-3 activation and downregulating the anti-apoptotic protein Bcl-XL . In human fibroblast models, it reduced senescent cell viability by 40–60% at 10–20 μM concentrations while sparing non-senescent cells . Comparative studies with the senolytic cocktail dasatinib + quercetin (D+Q) showed Gingerenone A’s superior specificity, with minimal off-target effects . Additionally, it suppresses the senescence-associated secretory phenotype (SASP), reducing pro-inflammatory cytokines like IL-6 by 50–70% in treated cells .
Anti-Proliferative and Pro-Senescence Effects in Cancer
Table 1: IC₅₀ Values of Gingerenone A in Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Assay Type | Duration | Source |
---|---|---|---|---|
SKBR3 (Breast) | 50.41 | ATP | 48 h | |
MCF7 (Breast) | 42.67 | ATP | 48 h | |
MDA-MB-231 | 56.29 | ATP | 48 h | |
Sk-Hep-1 (Liver) | 27.5 | Trypan Blue | 24 h |
Metabolic Modulation: Anti-Obesity and Insulin Sensitization
In high-fat diet-fed mice, Gingerenone A (10–50 mg/kg/day) reduced adipose tissue mass by 30–40% and suppressed pro-inflammatory cytokines (TNF-α, IL-6) by 50% via AMP-activated protein kinase (AMPK) activation . In 3T3-L1 adipocytes, it inhibited lipid accumulation by 60–80% at 40 μM and enhanced insulin receptor tyrosine phosphorylation, improving glucose uptake by 2.5-fold . These effects were linked to S6 kinase 1 (S6K1) inhibition, which reverses insulin resistance by modulating PI3K-Akt signaling .
In Vitro and Preclinical Pharmacological Data
In Vitro Pharmacodynamics
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Senolytic Activity: 10–20 μM Gingerenone A reduced SA-β-galactosidase activity by 40–50% in senescent fibroblasts .
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ROS Induction: 80 μM Gingerenone A increased ROS levels in MCF7 cells by 3.2-fold within 3 hours .
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Gene Regulation: Upregulation of EDN1 (endothelin-1) and TAGLN (transgelin) by 4–5-fold in breast cancer cells, markers of cellular senescence .
Table 2: Senescence-Associated Gene Primers Used in Gingerenone A Studies
Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') | Amplicon Length |
---|---|---|---|
EDN1 | CAGCAGTCTTAGGCGCTGAG | ACTCTTTATCCATCAGGGACGAG | 126 bp |
CDKN1A | GACACCACTGGAGGGTGACT | CAGGTCCACATGGTCTTCCT | 172 bp |
TAGLN | TGGCGTGATTCTGAGCAAG | ACTGCCAAGCTGCCCAA | 240 bp |
In Vivo Pharmacokinetics
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Bioavailability: Oral administration in mice showed a plasma half-life of 2.5–3.5 hours and peak concentration (Cₘₐₓ) of 1.2 μg/mL at 50 mg/kg .
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Tissue Distribution: Highest accumulation in liver and adipose tissue, with negligible central nervous system penetration .
Therapeutic Implications and Future Directions
Aging and Age-Related Diseases
Gingerenone A’s senolytic activity positions it as a candidate for treating frailty, osteoarthritis, and neurodegenerative disorders. Combined with its SASP-suppressing effects, it may delay multi-organ dysfunction in aged populations .
Oncology
While current IC₅₀ values are higher than conventional chemotherapeutics (e.g., cisplatin), Gingerenone A’s selectivity for cancer cells over normal cells (e.g., MDCK kidney cells) warrants exploration as an adjuvant therapy .
Metabolic Disorders
The dual AMPK activation and S6K1 inhibition mechanisms suggest potential in managing obesity-related complications, including type 2 diabetes and non-alcoholic fatty liver disease .
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